molecular formula C23H31N3O3S B2697015 3-oxo-4-{[5-(4-pentylcyclohexyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-phenylbutanamide CAS No. 860611-10-5

3-oxo-4-{[5-(4-pentylcyclohexyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-phenylbutanamide

Cat. No.: B2697015
CAS No.: 860611-10-5
M. Wt: 429.58
InChI Key: WFVCFWYRUAODCC-UHFFFAOYSA-N
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Description

This compound features a 1,3,4-oxadiazole core substituted with a 4-pentylcyclohexyl group at position 5 and a sulfanyl (-S-) bridge linking to a 3-oxo-N-phenylbutanamide moiety. The oxadiazole ring is a heterocyclic scaffold known for metabolic stability and diverse bioactivity, while the sulfanyl linker and cyclohexyl substituent contribute to its unique physicochemical properties. The synthesis likely involves cyclization of a thiosemicarbazide intermediate (as seen in analogous compounds) followed by sulfanyl bridge formation under basic conditions .

Properties

IUPAC Name

3-oxo-4-[[5-(4-pentylcyclohexyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N3O3S/c1-2-3-5-8-17-11-13-18(14-12-17)22-25-26-23(29-22)30-16-20(27)15-21(28)24-19-9-6-4-7-10-19/h4,6-7,9-10,17-18H,2-3,5,8,11-16H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFVCFWYRUAODCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1CCC(CC1)C2=NN=C(O2)SCC(=O)CC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-oxo-4-{[5-(4-pentylcyclohexyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-phenylbutanamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxadiazole ring, the introduction of the pentylcyclohexyl group, and the coupling with the phenylbutanamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Advanced techniques like microwave-assisted synthesis and green chemistry principles may also be employed to enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-oxo-4-{[5-(4-pentylcyclohexyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-phenylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thioethers or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the oxadiazole ring or the phenylbutanamide moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thioethers or amines. Substitution reactions can introduce new functional groups into the molecule, enhancing its chemical diversity.

Scientific Research Applications

3-oxo-4-{[5-(4-pentylcyclohexyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-phenylbutanamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of 3-oxo-4-{[5-(4-pentylcyclohexyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-phenylbutanamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring and phenylbutanamide moiety may bind to enzymes or receptors, modulating their activity. The compound’s effects are mediated through various biochemical pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparative Data Table

Compound/Feature Oxadiazole Substituent Linker Type Amide Group Key Properties/Bioactivity
Target Compound 4-pentylcyclohexyl Sulfanyl N-phenyl High lipophilicity, steric bulk
3a–g () Aromatic (e.g., 4-MeO-Ph) Amino Substituted aryl Anticancer activity
8a–j () Indole-based alkyl chain Sulfanyl N-substituted Ph Polar interactions via indole
7a () 4-Br-Ph-sulfonyl Sulfonyl Branched alkyl Antimicrobial, high polarity

Research Findings and Implications

  • Lipophilicity : The 4-pentylcyclohexyl group increases logP compared to aromatic analogs, suggesting better blood-brain barrier penetration or prolonged half-life.
  • Synthetic Accessibility : The sulfanyl linker simplifies synthesis compared to sulfonyl derivatives, which require oxidation steps .
  • Unresolved Questions : Direct biological data for the target compound is lacking. Comparative studies with ’s anticancer derivatives are needed to assess efficacy.

Biological Activity

The compound 3-oxo-4-{[5-(4-pentylcyclohexyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-phenylbutanamide is a derivative of the 1,3,4-oxadiazole class, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The structure of the compound includes:

  • Oxadiazole moiety : Known for its role in enhancing biological activity.
  • Sulfanyl group : Contributes to the compound's lipophilicity and may influence its interaction with biological targets.
  • Phenylbutanamide backbone : Provides structural stability and potential for interaction with various receptors.

Research indicates that compounds containing the 1,3,4-oxadiazole scaffold exhibit multiple mechanisms of action:

  • Anticancer Activity : These compounds can inhibit key enzymes involved in cancer cell proliferation such as thymidylate synthase and HDAC (histone deacetylases) .
  • Antimicrobial Properties : The presence of oxadiazole enhances antimicrobial efficacy against various bacterial strains by disrupting cellular processes .
  • Anti-inflammatory Effects : Some derivatives have shown potential in reducing inflammation through modulation of cytokine production .

Biological Activity Data

The following table summarizes the biological activities reported for related 1,3,4-oxadiazole derivatives:

Activity TypeCompound ExampleIC50/EC50 ValuesReference
Anticancer5-(2-methoxyphenyl)-1,3,4-oxadiazole10 µM (inhibition of HDAC)
Antimicrobial3-acetyl-1,3,4-oxadiazole5 µg/mL (against Staphylococcus spp.)
Anti-inflammatory1-(4-chlorophenyl)-2-(1H-imidazol-1-yl)ethanoneIC50 = 15 µM (TNF-alpha inhibition)

Case Studies and Research Findings

Several studies have highlighted the potential of oxadiazole derivatives in therapeutic applications:

  • Anticancer Studies :
    • A study demonstrated that a series of oxadiazole derivatives exhibited significant cytotoxicity against various cancer cell lines. The mechanism involved apoptosis induction and cell cycle arrest at the G2/M phase .
  • Antimicrobial Efficacy :
    • Research comparing the antimicrobial activity of oxadiazoles showed that certain derivatives were more effective than established antibiotics like ciprofloxacin. The mechanism was attributed to interference with bacterial biofilm formation .
  • Inflammatory Response Modulation :
    • In vivo studies indicated that oxadiazole derivatives reduced inflammation markers in animal models of rheumatoid arthritis, suggesting their potential as anti-inflammatory agents .

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